Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound with the molecular formula C11H12F3NO3. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The esterification process involves the use of methanol as a solvent and a dehydrating agent like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)thio)methyl)benzoate
- Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)oxy)methyl)benzoate
- Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzyl alcohol
Uniqueness
Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is unique due to its specific trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Biological Activity
Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound characterized by its unique trifluoroethyl group, which significantly influences its chemical behavior and biological activity. With a molecular formula of C11H12F3NO3 and a molecular weight of 263.21 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- A hydroxyl group (-OH), contributing to its reactivity.
- An amino group attached to a trifluoroethyl moiety, enhancing its lipophilicity.
- An aromatic system that allows for diverse interactions with biological targets.
This combination of functional groups makes it a versatile building block in organic synthesis and pharmacological research.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Key mechanisms include:
- Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes, which can influence metabolic pathways.
- Receptor Interaction : Its structural features allow it to effectively bind to lipid membranes and proteins, enhancing its pharmacological efficacy.
Therapeutic Potential
Research indicates that this compound may possess anti-inflammatory and antimicrobial properties , making it a candidate for various therapeutic applications. The trifluoroethyl group contributes to improved membrane penetration, facilitating interaction with biological targets.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-hydroxybenzoate | C9H10O3 | Lacks trifluoroethyl group; simpler structure |
4-Hydroxyphenylacetic acid | C9H10O3 | Similar hydroxyl group; different side chain |
Trifluoromethylphenol | C7H5F3O | Contains trifluoromethyl but lacks amino functionality |
This comparison highlights the unique attributes of this compound that differentiate it from simpler analogs.
Study on Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers in vitro when tested against human macrophage cell lines. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production.
Antimicrobial Properties Assessment
Another research article explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3 |
InChI Key |
ZEISCPIWKHJNFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F |
Origin of Product |
United States |
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